molecular formula C8H12O2 B180043 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol CAS No. 197307-17-8

2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol

Cat. No. B180043
M. Wt: 140.18 g/mol
InChI Key: HIQKITZKULUTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol, also known as EMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOP is a chiral compound with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol.

Mechanism Of Action

The mechanism of action of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins through the alkyne group in its structure. This interaction can lead to changes in protein conformation and activity, resulting in various biological effects.

Biochemical And Physiological Effects

2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been shown to exhibit various biochemical and physiological effects, depending on its target protein. In cancer cells, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been demonstrated to induce apoptosis and inhibit cell proliferation by targeting tubulin, a protein involved in cell division. In Alzheimer's disease, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been shown to inhibit acetylcholinesterase activity, resulting in increased levels of acetylcholine, which is involved in memory and learning processes.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol in lab experiments is its chiral nature, which allows for the synthesis of enantiopure compounds. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol. One area of interest is the development of new synthetic methods for 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol and its derivatives, which could lead to the discovery of new compounds with improved biological activity. Another area of interest is the investigation of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol's potential as a scaffold for the design of new drugs targeting various diseases. Finally, the development of new analytical methods for the detection and quantification of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol in biological samples could facilitate its use in pharmacokinetic and pharmacodynamic studies.

Synthesis Methods

2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropene oxide with acetylene in the presence of a base to form 3-ethynyl-3-methyloxiran-2-one. This intermediate is then reduced using sodium borohydride to yield 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol.

Scientific Research Applications

2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been widely studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. In material science, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been utilized as a ligand for the synthesis of metal complexes with potential applications in catalysis and optoelectronics.

properties

CAS RN

197307-17-8

Product Name

2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-ethynyl-3-methyloxiran-2-yl)propan-2-ol

InChI

InChI=1S/C8H12O2/c1-5-8(4)6(10-8)7(2,3)9/h1,6,9H,2-4H3

InChI Key

HIQKITZKULUTMQ-UHFFFAOYSA-N

SMILES

CC1(C(O1)C(C)(C)O)C#C

Canonical SMILES

CC1(C(O1)C(C)(C)O)C#C

synonyms

Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl-4-C-methyl- (9CI)

Origin of Product

United States

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